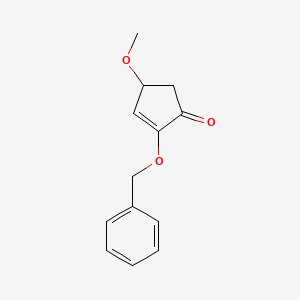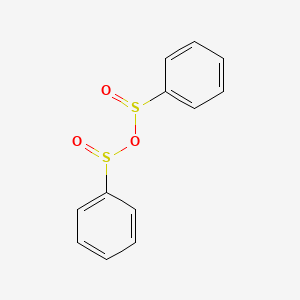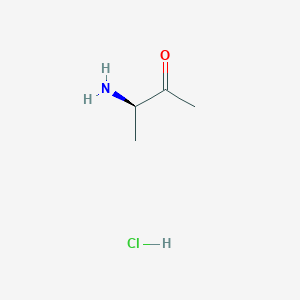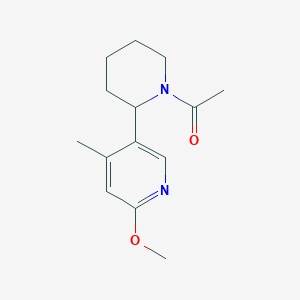
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
The synthesis of 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-4-methylpyridine with piperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Substitution reactions can occur at the piperidine ring or the pyridine ring, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer and anti-inflammatory effects.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-[2-(6-methoxy-4-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-14(18-3)15-9-12(10)13-6-4-5-7-16(13)11(2)17/h8-9,13H,4-7H2,1-3H3 |
Clé InChI |
WXBQFCPGGLYAIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCCN2C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


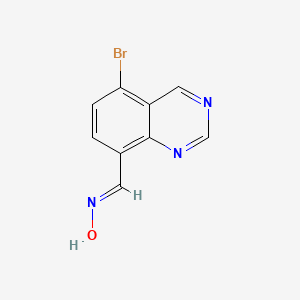
![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)
![2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid](/img/structure/B13015056.png)


![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)



